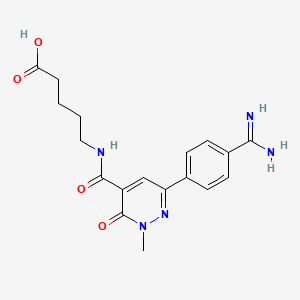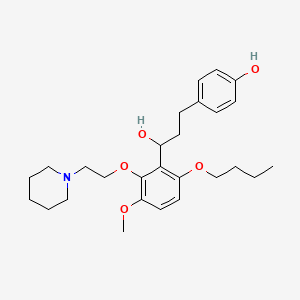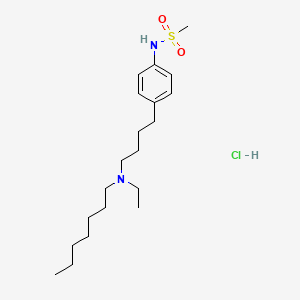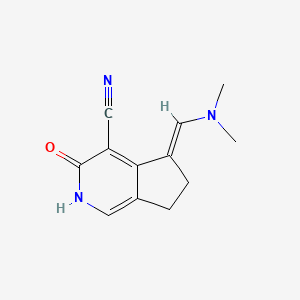
3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a pyrindine ring, a dimethylamino group, and a carbonitrile group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of a pyrindine derivative, a dimethylamine source, and a nitrile group donor, with catalysts and solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound might be explored for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, the compound might be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile include other pyrindine derivatives, such as:
- 3,5,6,7-Tetrahydro-3-oxo-2H-2-pyrindine-4-carbonitrile
- 5-((Dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties
Properties
CAS No. |
128767-21-5 |
|---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(5E)-5-(dimethylaminomethylidene)-3-oxo-6,7-dihydro-2H-cyclopenta[c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C12H13N3O/c1-15(2)7-9-4-3-8-6-14-12(16)10(5-13)11(8)9/h6-7H,3-4H2,1-2H3,(H,14,16)/b9-7+ |
InChI Key |
FWYGAGXENHPASQ-VQHVLOKHSA-N |
Isomeric SMILES |
CN(C)/C=C/1\CCC2=CNC(=O)C(=C21)C#N |
Canonical SMILES |
CN(C)C=C1CCC2=CNC(=O)C(=C21)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


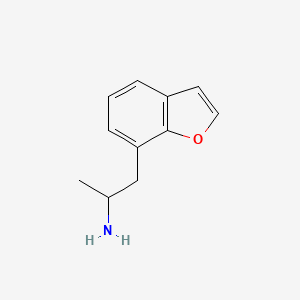
![methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12745588.png)
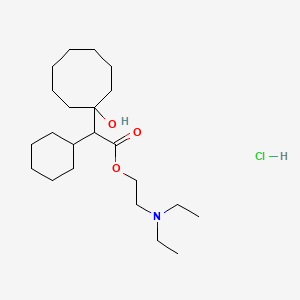
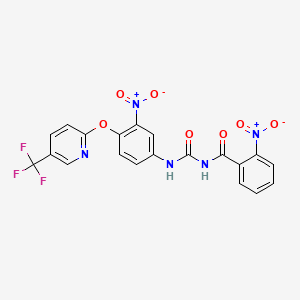
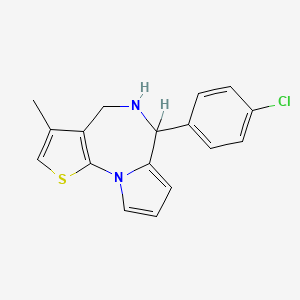
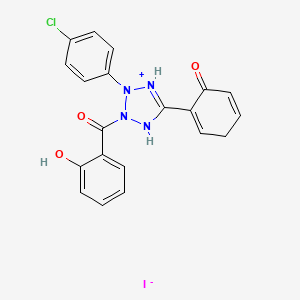
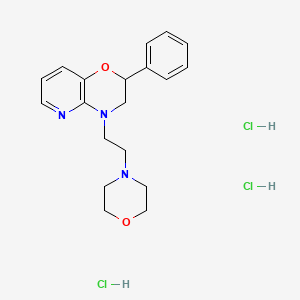
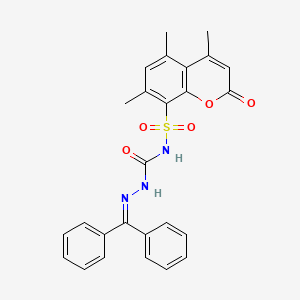
![3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12745643.png)
